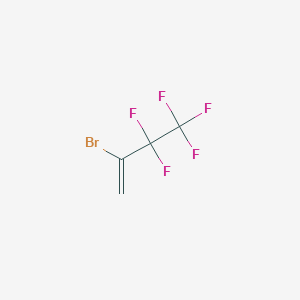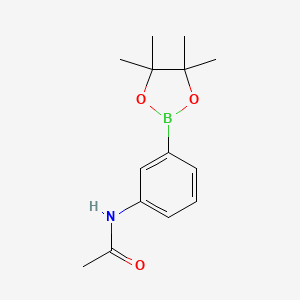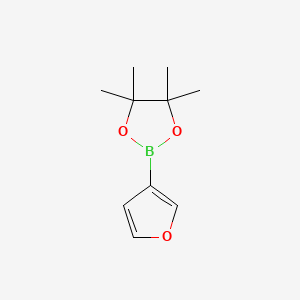
2-Bromo-3,3,4,4,4-pentafluorobut-1-ene
Descripción general
Descripción
Synthesis Analysis
The synthesis of bromo-fluoroalkenes can be complex due to the reactivity of the halogen substituents. For instance, a three-step synthesis of 1-bromo-3-trifluoromethylbut-2-ene starting from trifluoroacetone is reported with an overall yield of 54% . Another related compound, 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene, is synthesized in a two-step process from hexafluoroacetone with a 35% yield . These methods highlight the challenges in synthesizing such halogenated compounds and suggest that the synthesis of 2-Bromo-3,3,4,4,4-pentafluorobut-1-ene would require careful consideration of the starting materials and reaction conditions to achieve a reasonable yield.
Molecular Structure Analysis
The molecular structure of bromo-fluoroalkenes is significantly influenced by the halogen atoms attached to the carbon skeleton. NMR spectroscopy is a powerful tool for investigating these structures, as demonstrated by the study of 3-chloro-4-bromo-3,4,4-trifluorobutene-1, where all chemical shifts and coupling constants were obtained . The complexity of the coupled system in these molecules can reveal information about the relative positions of the halogen atoms and the effects of temperature and solvent on the molecular structure.
Chemical Reactions Analysis
Bromo-fluoroalkenes participate in various chemical reactions, often displaying unique reactivity due to the presence of halogen atoms. For example, the electrophilic reactivity of 1-bromo-3-trifluoromethylbut-2-ene towards different nucleophiles has been explored, leading to products like ethyl 2-carboethoxy-5-trifluoromethylhex-4-enoate . Similarly, the reaction of polyfluoro-3-chloro(bromo)-1-butenes with sodium hypohalites results in epoxidation and cleavage of the carbon skeleton . These studies indicate that 2-Bromo-3,3,4,4,4-pentafluorobut-1-ene would likely undergo a range of reactions, including addition, substitution, and rearrangement processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-fluoroalkenes are influenced by the halogen atoms, which can affect polarity, boiling points, and reactivity. The synthesis and co-telomerization of 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes demonstrate how the introduction of bromine and chlorine atoms can lead to materials with different properties, such as the ability to copolymerize with other monomers . The regiospecific allylic bromination of certain alkenes also showcases the potential for creating compounds with specific structural features, which can be used in further chemical transformations .
Aplicaciones Científicas De Investigación
Application in Peptide Synthesis
- Summary of the Application: The compound has been used as a coupling agent in peptide synthesis . This involves the creation of peptides, which are small proteins, and is a crucial process in medicinal chemistry.
- Methods of Application: The compound is prepared from 2-bromo-3-ethyl-4-methylthiazole . It is then used as a reagent in the synthesis of peptide nucleic acid (PNA) oligomers in solution phase .
- Results or Outcomes: The use of this compound as a coupling agent has been found to be highly efficient .
Potential Applications in Material Science
- Summary of the Application: Molecules with a tetrafluoroethylene (CF2CF2) part, such as this compound, can exhibit unique biological activity and could potentially be used in functional materials like liquid crystals and luminescent materials .
Preparation of CF2CF2-Containing Sugars
- Summary of the Application: The compound can be used in the synthesis of biologically active fluorinated sugars . These sugars can have unique properties and potential applications in biochemistry and medicine.
- Methods of Application: The compound undergoes simple and efficient transformation of functional groups at both ends of 4-bromo-3,3,4,4-tetrafluorobut-1-ene .
Production of Liquid Crystals
- Summary of the Application: The compound can be used in the production of liquid crystals . Liquid crystals have many applications, including in displays, sensors, and other electronic devices.
- Methods of Application: The compound undergoes simple and efficient transformation of functional groups at both ends of 4-bromo-3,3,4,4-tetrafluorobut-1-ene .
Production of Light-Emitting Materials
- Summary of the Application: The compound can be used in the production of light-emitting materials . These materials can be used in a variety of applications, including in the production of light-emitting diodes (LEDs) and other electronic devices.
- Methods of Application: The compound undergoes simple and efficient transformation of functional groups at both ends of 4-bromo-3,3,4,4-tetrafluorobut-1-ene .
Use in E2 Elimination Reactions
- Summary of the Application: The compound can potentially be used in E2 elimination reactions . This is a type of reaction where a beta hydrogen and a leaving group are removed to form a double bond .
Potential Use in the Synthesis of Fluorinated Organic Molecules
- Summary of the Application: The compound can potentially be used in the synthesis of fluorinated organic molecules . These molecules can exhibit unique biological activities or can be applied to functional materials .
- Methods of Application: The compound undergoes simple and efficient transformation of functional groups at both ends of 4-bromo-3,3,4,4-tetrafluorobut-1-ene .
Propiedades
IUPAC Name |
2-bromo-3,3,4,4,4-pentafluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF5/c1-2(5)3(6,7)4(8,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYAPGNGKQASNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378439 | |
| Record name | 2-bromo-3,3,4,4,4-pentafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,3,4,4,4-pentafluorobut-1-ene | |
CAS RN |
68318-95-6 | |
| Record name | 2-bromo-3,3,4,4,4-pentafluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68318-95-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)


![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)
![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)


